Ribavirin-15N, d2

Description

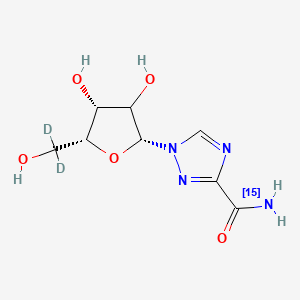

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N4O5 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1,2,4-triazole-3-(15N)carboxamide |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1/i1D2,9+1 |

InChI Key |

IWUCXVSUMQZMFG-BMWYQANWSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@@H](C([C@@H](O1)N2C=NC(=N2)C(=O)[15NH2])O)O)O |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ribavirin-¹⁵N, d₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the isotopically labeled antiviral compound, Ribavirin-¹⁵N, d₂. This labeled version of Ribavirin is a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis.

Introduction

Ribavirin is a broad-spectrum antiviral agent effective against a variety of RNA and DNA viruses. The synthesis of isotopically labeled Ribavirin, specifically with stable isotopes such as ¹⁵N and deuterium (d), provides a powerful analytical tool for researchers. The incorporation of ¹⁵N into the triazole ring and deuterium into the ribose moiety allows for sensitive and specific detection by mass spectrometry and distinct signals in nuclear magnetic resonance (NMR) spectroscopy. This guide outlines a plausible multi-step synthesis and the subsequent characterization of Ribavirin-¹⁵N, d₂.

Proposed Synthesis of Ribavirin-¹⁵N, d₂

The synthesis of Ribavirin-¹⁵N, d₂ can be conceptually divided into three main stages:

-

Synthesis of the ¹⁵N-labeled 1,2,4-triazole-3-carboxylate moiety.

-

Synthesis of the 5',5'-dideuterio-D-ribofuranose moiety.

-

Coupling of the two moieties and subsequent deprotection to yield the final product.

A schematic of the overall synthetic pathway is presented below.

Caption: Proposed synthetic pathway for Ribavirin-¹⁵N, d₂.

Experimental Protocols: Synthesis

2.1.1. Synthesis of Methyl [¹⁵N]-1,2,4-triazole-3-carboxylate

-

Cyclization to form [¹⁵N]-1,2,4-triazole-3-carboxylic acid:

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add [¹⁵N]-guanidine hydrochloride.

-

Slowly add diethyl oxalate to the mixture at room temperature.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Esterification to form Methyl [¹⁵N]-1,2,4-triazole-3-carboxylate:

-

Suspend the [¹⁵N]-1,2,4-triazole-3-carboxylic acid in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether).

-

2.1.2. Synthesis of 1,2,3-tri-O-acetyl-5,5-dideuterio-D-ribofuranose

-

Acetylation of D-Ribose:

-

Dissolve D-ribose in pyridine and cool in an ice bath.

-

Slowly add acetic anhydride to the solution.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

-

-

Selective Oxidation and Deuteration:

-

This step involves a multi-step process that is not detailed here but can be adapted from literature procedures for selective oxidation at the 5'-position followed by reduction with a deuterated reducing agent. A plausible route involves selective deacetylation at the 5'-position, oxidation to the aldehyde, and subsequent reduction with sodium borodeuteride (NaBD₄).

-

2.1.3. Coupling and Deprotection to Yield Ribavirin-¹⁵N, d₂

-

Glycosylation Coupling:

-

Suspend methyl [¹⁵N]-1,2,4-triazole-3-carboxylate in hexamethyldisilazane (HMDS) and add a catalytic amount of trimethylsilyl chloride (TMSCl).

-

Reflux the mixture until a clear solution is obtained, then remove excess HMDS under vacuum.

-

Dissolve the silylated triazole and 1,2,3-tri-O-acetyl-5,5-dideuterio-D-ribofuranose in anhydrous acetonitrile.

-

Add tin(IV) chloride (SnCl₄) dropwise at 0 °C and stir the reaction at room temperature overnight.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude protected Ribavirin-¹⁵N, d₂ by column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified protected Ribavirin-¹⁵N, d₂ in anhydrous methanol.

-

Bubble ammonia gas through the solution at 0 °C for 1-2 hours, then seal the reaction vessel and stir at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the final product, Ribavirin-¹⁵N, d₂, by recrystallization or column chromatography.

-

Characterization of Ribavirin-¹⁵N, d₂

The synthesized Ribavirin-¹⁵N, d₂ should be thoroughly characterized to confirm its identity, purity, and the positions of isotopic labeling. The following analytical techniques are recommended.

An In-depth Technical Guide to the Chemical Properties of Ribavirin-15N, d2

This technical guide provides a comprehensive overview of the chemical properties of Ribavirin-15N, d2, an isotopically labeled form of the broad-spectrum antiviral agent Ribavirin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, proposed synthesis, analytical methodologies, and mechanism of action.

Core Chemical Properties

This compound is a stable isotope-labeled version of Ribavirin, where one nitrogen atom in the triazole ring is substituted with its heavy isotope, 15N, and two hydrogen atoms on the ribose moiety are replaced with deuterium (d). These modifications make it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[1]

Physicochemical Data

The introduction of stable isotopes can lead to subtle changes in the physicochemical properties of a molecule. While specific experimental data for this compound is not extensively available in public literature, the following table provides a comparison based on the known properties of Ribavirin and the expected effects of isotopic labeling.

| Property | Ribavirin (Unlabeled) | This compound (Expected) | Reference(s) |

| Molecular Formula | C8H12N4O5 | C8H10D2N315NO5 | [2] |

| Molecular Weight | 244.20 g/mol | 247.21 g/mol | [1] |

| Appearance | White crystalline powder | White crystalline powder | [2] |

| Melting Point | 166-168 °C (from aqueous ethanol), 174-176 °C (from ethanol) | Expected to be very similar to unlabeled Ribavirin, with potential for a slight increase or decrease. | [2] |

| Solubility | Soluble in water (>100 mg/mL at 25°C), sparingly soluble in alcohol. | Expected to have very similar solubility to unlabeled Ribavirin. | [2] |

| pKa | Not readily available | Expected to be very similar to unlabeled Ribavirin. | |

| LogP | -1.8 to -2.3 | Expected to be very similar to unlabeled Ribavirin. | [2] |

| Stability | Stable under normal storage conditions. Solutions are stable for 24 hours at room temperature. | Expected to have similar or slightly enhanced stability due to the kinetic isotope effect of the deuterium atoms. |

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible chemoenzymatic approach can be proposed based on established methods for the synthesis of Ribavirin and its analogs, along with general techniques for isotopic labeling.[3][4]

Objective: To synthesize 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide-15N,d2.

Materials:

-

1,2,4-Triazole-3-carboxamide-15N (15N-TCA)

-

2-Deoxy-2-deuterio-D-ribose-d1 (d2-Ribose derivative)

-

Purine Nucleoside Phosphorylase (PNP)

-

Phosphate buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvents for purification (e.g., ethanol, methanol, acetonitrile)

-

Standard laboratory glassware and equipment (reactor, stirrer, filtration apparatus, etc.)

-

Chromatography system for purification (e.g., HPLC or column chromatography)

Methodology:

-

Preparation of Labeled Precursors:

-

1,2,4-Triazole-3-carboxamide-15N (15N-TCA): This precursor can be synthesized from 15N-labeled starting materials, such as 15N-aminoguanidine, through established cyclization reactions.

-

2-Deoxy-2-deuterio-D-ribose-d1: The deuterated ribose derivative can be prepared through stereoselective reduction of a suitable precursor with a deuterium source, such as sodium borodeuteride (NaBD4).

-

-

Enzymatic Transglycosylation:

-

Dissolve the 15N-TCA and the d2-Ribose derivative in the phosphate buffer within a suitable reaction vessel.

-

Add Purine Nucleoside Phosphorylase (PNP) to the mixture. The enzyme will catalyze the transfer of the deuterated ribose moiety to the 15N-labeled triazole base.

-

The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) and pH for a specific duration (e.g., 24-48 hours), with continuous stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to track the consumption of reactants and the formation of the product.

-

-

Purification:

-

Once the reaction is complete, inactivate the enzyme (e.g., by heat treatment or pH change).

-

Purify the this compound from the reaction mixture using column chromatography or preparative HPLC.

-

Collect the fractions containing the desired product and combine them.

-

-

Isolation and Characterization:

-

Remove the solvent from the purified fractions under reduced pressure to obtain the solid product.

-

Characterize the final product using analytical techniques such as NMR spectroscopy (1H, 13C, 15N) and mass spectrometry to confirm its identity, purity, and the incorporation of the isotopic labels.

-

Analytical Characterization Protocols

Objective: To determine the purity and quantify this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.2 with phosphoric acid).

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the calibration curve.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 30 °C

-

Detection wavelength: 207 nm

-

-

Analysis: Inject the standards and the sample onto the HPLC system. The retention time of this compound is expected to be very similar to that of unlabeled Ribavirin.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

Objective: To confirm the molecular weight and isotopic incorporation of this compound.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

-

Infusion: Infuse the sample directly into the mass spectrometer or inject it through an LC system.

-

MS Parameters:

-

Ionization mode: Positive ESI

-

Scan range: m/z 100-300

-

Expected molecular ion [M+H]+: m/z 248.1

-

-

Tandem MS (MS/MS): Select the precursor ion (m/z 248.1) and subject it to collision-induced dissociation (CID).

-

Expected fragmentation pattern: The fragmentation pattern will be similar to unlabeled Ribavirin, with characteristic losses of the ribose moiety. The m/z of the fragments will be shifted according to the isotopic labels. For instance, a key fragment of unlabeled Ribavirin is often observed at m/z 113 (the triazole carboxamide part). For this compound, a corresponding fragment with the 15N label would be expected at m/z 114.

-

Objective: To confirm the structure and the positions of the isotopic labels in this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for 1H, 13C, and 15N detection.

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

Expected Observations:

-

1H NMR: The spectrum will be similar to that of unlabeled Ribavirin, but the signals corresponding to the two deuterated positions on the ribose ring will be absent or significantly reduced in intensity.

-

13C NMR: The chemical shifts will be very similar to unlabeled Ribavirin. The carbon atoms adjacent to the 15N atom may show a small splitting due to 13C-15N coupling.

-

15N NMR: A single resonance is expected for the 15N-labeled nitrogen atom in the triazole ring. The chemical shift will be characteristic of a nitrogen atom in this chemical environment.

Visualizations

Proposed Synthesis Workflow

References

The Role of Ribavirin-¹⁵N,d₂ as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Ribavirin-¹⁵N,d₂ as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of the underlying principles of isotope dilution mass spectrometry, detailed experimental protocols derived from established methods, and a summary of expected quantitative performance.

Introduction: The Need for Precision in Bioanalysis

In drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be influenced by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument fluctuations. To correct for these potential sources of error, a suitable internal standard is employed.

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting during chromatography and exhibiting similar ionization efficiency. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for internal standards in mass spectrometry because they fulfill these criteria almost perfectly. Ribavirin-¹⁵N,d₂, a stable isotope-labeled version of the antiviral drug ribavirin, serves this critical role in ensuring the reliability of quantitative bioanalytical methods. While specific peer-reviewed literature detailing the use of Ribavirin-¹⁵N,d₂ is limited, its application and performance can be confidently inferred from the extensive body of research on other stable isotope-labeled versions of ribavirin, such as those labeled with ¹³C.

Mechanism of Action: Isotope Dilution Mass Spectrometry

The fundamental principle behind the use of Ribavirin-¹⁵N,d₂ as an internal standard is isotope dilution mass spectrometry (IDMS) . This technique relies on the addition of a known quantity of the isotopically labeled analyte to the sample at the earliest stage of analysis, typically before sample extraction.

The core of this mechanism is that the stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavier isotopes (¹⁵N and deuterium in this case). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because the analyte and the internal standard are chemically identical, they are assumed to behave identically during all subsequent analytical steps, including extraction, derivatization (if any), chromatography, and ionization. Therefore, any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent.

The concentration of the analyte in the original sample is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of ribavirin in biological matrices, adapted from validated LC-MS/MS methods that utilize stable isotope-labeled internal standards. These protocols are directly applicable for the use of Ribavirin-¹⁵N,d₂.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

Protein precipitation is a rapid and straightforward method for sample clean-up.

-

Aliquoting : Transfer 100 µL of the biological sample (plasma or serum) into a microcentrifuge tube.

-

Internal Standard Spiking : Add 50 µL of a working solution of Ribavirin-¹⁵N,d₂ (e.g., 500 ng/mL in methanol) to each sample, calibrator, and quality control (QC) sample.

-

Precipitation : Add 400 µL of cold acetonitrile to induce protein precipitation.

-

Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection : Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) (for Plasma/Serum)

SPE provides a more thorough clean-up than protein precipitation, which can be beneficial for reducing matrix effects.

-

Aliquoting and Spiking : To 200 µL of plasma/serum, add 50 µL of the Ribavirin-¹⁵N,d₂ internal standard working solution.

-

Dilution : Add 500 µL of 4% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning : Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

-

Sample Loading : Load the diluted sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elution : Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation : Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitution : Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are typical LC conditions for the separation of ribavirin.

-

Column : A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient Elution :

-

0-0.5 min: 5% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 5% B

-

3.1-4.0 min: Equilibrate at 5% B

-

-

Flow Rate : 0.4 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 10 µL.

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.

-

Ionization Mode : ESI+.

-

Scan Type : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Ribavirin : The precursor-to-product ion transition for ribavirin is typically m/z 245.1 → 113.1.[1]

-

Ribavirin-¹⁵N,d₂ : The expected transition would be m/z 248.1 → 114.1, although this needs to be empirically optimized.

-

-

Source Parameters :

-

Capillary Voltage : 3.5 kV.

-

Source Temperature : 150°C.

-

Desolvation Temperature : 400°C.

-

Desolvation Gas Flow : 800 L/hr.

-

Cone Gas Flow : 50 L/hr.

-

Data Presentation: Quantitative Performance

The following tables summarize the typical quantitative performance parameters for LC-MS/MS methods for ribavirin using a stable isotope-labeled internal standard. This data is compiled from studies using ¹³C-labeled ribavirin and is representative of the performance expected with Ribavirin-¹⁵N,d₂.

Table 1: Linearity and Sensitivity of Ribavirin Quantification

| Parameter | Value | Reference |

| Calibration Curve Range | 10 - 10,000 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |

| Correlation Coefficient (r²) | > 0.99 | [1] |

Table 2: Precision and Accuracy of Ribavirin Quantification

| Quality Control Sample (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |

| 1 | 7.0 | 8.3 | 5.2 | 9.4 | [1] |

| 5 | 5.5 | 6.1 | -4.3 | -5.8 | [1] |

| 250 | 1.0 | 2.5 | -2.1 | -3.2 | [1] |

| 1000 | 2.3 | 3.4 | 1.5 | 2.7 | [1] |

Ribavirin's Antiviral Mechanism of Action: A Brief Overview

For context, it is useful to understand the therapeutic mechanism of action of ribavirin itself. Ribavirin is a broad-spectrum antiviral agent. Its primary mechanisms of action are not fully elucidated but are thought to include:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : Ribavirin monophosphate inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.

-

Direct Inhibition of Viral RNA Polymerase : Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerase.

-

Induction of Viral Mutagenesis : Incorporation of ribavirin triphosphate into the viral genome can lead to an increased mutation rate, a phenomenon known as "error catastrophe."

-

Immunomodulation : Ribavirin may shift the host immune response towards a Th1 phenotype, which is more effective at clearing viral infections.

Conclusion

Ribavirin-¹⁵N,d₂ serves as an exemplary internal standard for the quantitative analysis of ribavirin in biological matrices by LC-MS/MS. Its use is founded on the robust principle of isotope dilution mass spectrometry, which effectively corrects for analytical variability, thereby ensuring the accuracy and precision of the obtained data. While specific literature on Ribavirin-¹⁵N,d₂ is not abundant, the well-documented success of other stable isotope-labeled analogs of ribavirin provides a strong basis for its application. The experimental protocols and performance data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to implement reliable and high-quality bioanalytical methods for ribavirin quantification.

References

- 1. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Ribavirin-¹⁵N,d₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of isotopically labeled Ribavirin, specifically Ribavirin-¹⁵N,d₂. While a dedicated, publicly available study on the complete structural elucidation of this specific isotopologue is not available, this document outlines the expected experimental protocols, data, and analytical workflows based on established principles of spectroscopic analysis and the characterization of analogous labeled compounds.

Introduction to Ribavirin and Isotopic Labeling

Ribavirin is a broad-spectrum antiviral nucleoside analogue effective against a range of RNA and DNA viruses. Its mechanism of action is multifaceted, involving the inhibition of viral RNA synthesis and capping. Isotopic labeling, the selective replacement of atoms with their isotopes (e.g., ¹⁴N with ¹⁵N, ¹H with ²H or D), is a powerful tool in drug development and metabolic studies. Ribavirin-¹⁵N,d₂ is a stable isotope-labeled version of Ribavirin, which can be used as an internal standard in quantitative bioanalysis by mass spectrometry, enabling precise pharmacokinetic and metabolic profiling. The structural confirmation of such labeled compounds is a critical step to ensure their identity and purity.

Predicted Molecular Structure and Properties

The molecular structure of Ribavirin-¹⁵N,d₂ is identical to that of Ribavirin, with the exception of the isotopic substitution at specific nitrogen and hydrogen positions. Based on commercially available standards, the molecular formula is C₈H₁₀D₂N₃¹⁵NO₅ and the molecular weight is approximately 247.21 g/mol .[1][2] The exact positions of the deuterium and ¹⁵N labels would be confirmed by the spectroscopic methods detailed below.

Experimental Protocols for Structural Elucidation

The structural elucidation of Ribavirin-¹⁵N,d₂ would involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For Ribavirin-¹⁵N,d₂, a suite of NMR experiments would be employed to confirm the positions of the isotopic labels and the overall molecular structure.

Sample Preparation: A sample of Ribavirin-¹⁵N,d₂ (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent depends on the solubility of the compound and the desired NMR experiment.

Key NMR Experiments:

-

¹H NMR (Proton NMR): This experiment provides information about the number and chemical environment of protons in the molecule. In Ribavirin-¹⁵N,d₂, the signals corresponding to the deuterated positions would be absent or significantly attenuated.

-

¹³C NMR (Carbon-13 NMR): This experiment provides information about the carbon skeleton. The presence of a ¹⁵N atom adjacent to a ¹³C atom would result in observable coupling (J-coupling), leading to splitting of the ¹³C signal. This coupling provides direct evidence for the location of the ¹⁵N label.

-

¹⁵N NMR (Nitrogen-15 NMR): This is a direct method to observe the ¹⁵N nucleus. The chemical shift of the ¹⁵N signal is highly sensitive to its electronic environment, confirming its position within the triazole ring or the carboxamide group.[3][4] ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to correlate the ¹⁵N nucleus with neighboring protons, definitively establishing its location.

-

²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei. The chemical shifts in the ²H NMR spectrum would correspond to the proton chemical shifts of the sites of deuteration.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between different atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to heteronuclei like ¹³C or ¹⁵N.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons or nitrogens that are two or three bonds away, providing long-range connectivity information.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves to confirm the elemental composition and the presence of isotopic labels.

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like Ribavirin, which would generate a protonated molecular ion [M+H]⁺.

Key Mass Spectrometry Experiments:

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The measured mass of the [M+H]⁺ ion of Ribavirin-¹⁵N,d₂ should match the theoretical value calculated from its molecular formula (C₈H₁₀D₂N₃¹⁵NO₅ + H⁺).

-

Tandem Mass Spectrometry (MS/MS): In this experiment, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides structural information. The masses of the fragment ions would be shifted according to the presence of ¹⁵N and deuterium atoms within the fragments, helping to localize the labels.

Expected Data and Interpretation

The following tables summarize the expected quantitative data from the structural elucidation of Ribavirin-¹⁵N,d₂. The exact chemical shifts and coupling constants would be determined experimentally.

Table 1: Expected ¹H NMR Data (in DMSO-d₆) Note: Signals for deuterated positions would be absent or have very low intensity.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.8 | s | H-5 (Triazole) |

| ~7.8 | br s | -CONH₂ |

| ~7.6 | br s | -CONH₂ |

| ~5.9 | d | H-1' (Ribose) |

| ~5.4 | d | 2'-OH |

| ~5.1 | d | 3'-OH |

| ~4.9 | t | 5'-OH |

| ~4.4 | m | H-2' |

| ~4.1 | m | H-3' |

| ~3.9 | m | H-4' |

| ~3.6 | m | H-5'a |

| ~3.5 | m | H-5'b |

Table 2: Expected ¹³C NMR Data (in DMSO-d₆) Note: Carbons adjacent to ¹⁵N would show splitting due to J-coupling.

| Chemical Shift (δ, ppm) | Assignment | Expected J-coupling with ¹⁵N |

| ~160 | C=O (Carboxamide) | Possible ²J(¹³C, ¹⁵N) |

| ~148 | C-5 (Triazole) | Possible ²J(¹³C, ¹⁵N) or ³J(¹³C, ¹⁵N) |

| ~146 | C-3 (Triazole) | ¹J(¹³C, ¹⁵N) or ²J(¹³C, ¹⁵N) |

| ~87 | C-1' (Ribose) | |

| ~85 | C-4' (Ribose) | |

| ~73 | C-2' (Ribose) | |

| ~70 | C-3' (Ribose) | |

| ~61 | C-5' (Ribose) |

Table 3: Expected Mass Spectrometry Data (ESI+)

| Ion | Theoretical m/z |

| [M+H]⁺ | 248.10 (approx.) |

| [M+Na]⁺ | 270.08 (approx.) |

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the structural elucidation of Ribavirin-¹⁵N,d₂.

References

An In-depth Technical Guide to the Stability of Ribavirin-15N, d2

For Researchers, Scientists, and Drug Development Professionals

Core Stability Profile

Ribavirin is a broad-spectrum antiviral agent. Understanding its stability is crucial for the development of robust formulations and for ensuring its therapeutic efficacy. Forced degradation studies have shown that Ribavirin is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[1][2][3]

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies performed on Ribavirin. These results provide a strong indication of the expected stability of Ribavirin-15N, d2 under similar conditions.

Table 1: Stability of Ribavirin in Solution under Various Storage Conditions

| Storage Condition | Concentration | Duration | Percent Remaining | pH | Reference |

| Frozen (-20°C) | ~67 mg/mL | 45 days | >95% | 4.1 - 5.3 | [4] |

| Refrigerated (~0°C to 4°C) | ~67 mg/mL | 45 days | >95% | 4.1 - 5.3 | [4] |

| Room Temperature (~20°C to 25°C) | ~67 mg/mL | 45 days | >95% | 4.1 - 5.3 | [4] |

| Refrigerated (4°C) | 40 mg/mL Suspension | 28 days | >90% | Not Specified | [5][6] |

Table 2: Forced Degradation of Ribavirin under Stress Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | Percent Degradation | Reference |

| Acidic Hydrolysis | 1 M HCl | 100°C (boiling water bath) | 2 hours | Significant | [7] |

| Alkaline Hydrolysis | 1 M NaOH | 100°C (boiling water bath) | 2 hours | Significant | [7] |

| Alkaline Hydrolysis (Mild) | pH 11 | Not Specified | 14 days | Not Specified | [8] |

| Oxidative Degradation | 30% H₂O₂ | 80°C | 30 minutes | Significant | [7] |

| Oxidative Degradation (Mild) | 0.6% H₂O₂ | Not Specified | 24 hours | Not Specified | [8] |

| Photolytic Degradation | UV radiation (254 nm) | Room Temperature | 8 hours | Significant | [7][8] |

| Thermal Degradation (Dry Heat) | Not Specified | Not Specified | Not Specified | Significant | [7][8] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing stability data. The following are protocols adapted from published stability studies of Ribavirin.

1. Acidic and Alkaline Hydrolysis (Extensive Stress)

-

Objective: To evaluate the stability of this compound in acidic and alkaline conditions at elevated temperatures.

-

Procedure:

-

Prepare a stock solution of this compound.

-

For acidic degradation, transfer a 5 mL aliquot of the stock solution to a 25 mL volumetric flask and add 7.5 mL of 1 M HCl.[7]

-

For alkaline degradation, transfer a 5 mL aliquot of the stock solution to a 25 mL volumetric flask and add 7.5 mL of 1 M NaOH.[7]

-

Heat the flasks in a boiling water bath at 100°C for 2 hours in the dark to prevent photolytic degradation.[7]

-

After the specified time, cool the solutions and neutralize them to pH 7.0.

-

Bring the solutions to a final volume of 25 mL with purified water.

-

Dilute an aliquot of each solution with the mobile phase for HPLC analysis.[7]

-

2. Oxidative Degradation

-

Objective: To assess the susceptibility of this compound to oxidation.

-

Procedure:

-

Transfer a 5 mL aliquot of the this compound stock solution to a 25 mL volumetric flask.

-

Add 2 mL of 30% (v/v) hydrogen peroxide.[7]

-

Heat the solution in a water bath at 80°C for 30 minutes in the dark.[7]

-

After cooling, bring the solution to a final volume of 25 mL with purified water.

-

Dilute an aliquot of the solution with the mobile phase for HPLC analysis.[7]

-

3. Photolytic Degradation

-

Objective: To determine the photostability of this compound.

-

Procedure:

4. Kinetic Investigation of Alkaline Degradation

-

Objective: To determine the kinetics of this compound degradation under alkaline conditions at various temperatures.

-

Procedure:

-

Transfer 5 mL aliquots of the this compound stock solution to several 25 mL volumetric flasks.

-

Add 2.5 mL of 0.5 M NaOH to each flask and bring to volume with purified water.[7]

-

Place the flasks in a thermostated water bath at different temperatures (e.g., 55, 65, 75, 85, and 95°C) for various time intervals (e.g., 15-60 minutes).[7]

-

At each specified time interval, withdraw an aliquot, neutralize it with 0.5 M HCl, and dilute with the mobile phase for immediate HPLC analysis.[7]

-

Calculate the apparent first-order rate constants and half-life of degradation at each temperature.

-

Visualizations

Degradation Pathway of Ribavirin

The following diagram illustrates a proposed degradation pathway for Ribavirin based on identified degradation products. The primary sites of degradation involve the triazole ring and the ribose moiety.

Caption: Proposed degradation pathways of Ribavirin under various stress conditions.

Experimental Workflow for Stability Testing

This workflow outlines the general steps involved in conducting forced degradation studies for this compound.

Caption: General workflow for conducting forced degradation studies of this compound.

Conclusion

While direct stability studies on this compound are not extensively published, the data available for unlabeled Ribavirin provides a robust framework for understanding its stability profile. Ribavirin demonstrates susceptibility to degradation under hydrolytic, oxidative, and photolytic stress. Researchers and drug development professionals should consider these liabilities when designing formulations, defining storage conditions, and developing analytical methods for this compound. The provided protocols and visualizations serve as a guide for conducting further stability assessments tailored to specific research needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Stability of Ribavirin for Inhalation Packaged in Syringes or Glass Vials when Stored Frozen, Refrigerated, and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability of Extemporaneous Oral Ribavirin Liquid Preparation [ijpc.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Ribavirin-15N, d2 - A Comprehensive Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ribavirin, with a specific focus on the isotopically labeled variant, Ribavirin-15N, d2. This document covers its multifaceted mechanism of action, analytical methodologies for its characterization and quantification, and the applications of its stable isotope-labeled form in research.

Certificate of Analysis: Representative Data

While a specific certificate of analysis for each batch of this compound should be obtained from the supplier, the following table summarizes typical quantitative data provided for such a research-grade compound.

| Parameter | Specification |

| Chemical Identity | |

| Chemical Name | 1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide-15N,d2 |

| CAS Number | 36791-04-5 (Unlabeled) |

| Molecular Formula | C₈H₁₀D₂N₃¹⁵NO₅[1] |

| Molecular Weight | 247.21 g/mol [1] |

| Purity and Isotopic Enrichment | |

| Chemical Purity (HPLC) | ≥98% |

| Isotopic Enrichment (¹⁵N) | ≥99 atom % |

| Isotopic Enrichment (D) | ≥99 atom % |

| Physical Properties | |

| Appearance | White to off-white solid |

| Solubility | Soluble in Water and DMSO |

| Analytical Data | |

| ¹H-NMR | Conforms to structure |

| Mass Spectrometry | Conforms to structure |

Mechanism of Action

Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[2][3][4] Its antiviral activity is not attributed to a single mechanism but rather a combination of several, making it a multifaceted therapeutic agent.[2][5]

The primary mechanisms of action include:

-

Inhibition of Viral RNA Polymerase: Ribavirin is a guanosine analog.[5] Once inside the cell, it is phosphorylated to its active triphosphate form. This active metabolite competes with natural nucleotides for incorporation into the viral RNA by the viral RNA-dependent RNA polymerase.[2] This incorporation can lead to chain termination or act as a mutagen.

-

Induction of Viral Error Catastrophe: The incorporation of ribavirin triphosphate into the viral genome leads to an increased rate of mutation, a phenomenon known as "lethal mutagenesis" or "error catastrophe."[2][5] This accumulation of mutations ultimately results in non-viable viral progeny.

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of the host enzyme IMPDH.[2][3][5] This enzyme is crucial for the de novo synthesis of guanine nucleotides.[3] By inhibiting IMPDH, ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral replication and protein synthesis.[2][3][6]

-

Immunomodulation: Ribavirin can modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, which enhances the host's antiviral defenses.[2][3]

The following diagram illustrates the key signaling pathways involved in Ribavirin's mechanism of action.

Experimental Protocols

The analysis of Ribavirin and its isotopically labeled forms relies on robust analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of Ribavirin and its analogs.[7][8]

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reverse-phase column is commonly used.[8]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20mM KH₂PO₄) and an organic modifier like acetonitrile.[8] The composition can be delivered isocratically or as a gradient.

-

Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally employed.[8]

-

Detection: UV detection at approximately 207 nm is effective for Ribavirin.[8]

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

The following diagram outlines a typical HPLC workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

LC-MS is essential for confirming the identity and determining the isotopic enrichment of this compound.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Chromatography: Similar HPLC conditions as described above can be used to separate the analyte from any impurities.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of the unlabeled Ribavirin and the labeled this compound.

-

-

Data Analysis: The relative intensities of the mass peaks corresponding to the labeled and unlabeled species are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for determining the positions of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

¹⁵N NMR: Directly observes the ¹⁵N label.

-

2D NMR (e.g., HSQC, HMBC): Used to establish connectivity between different nuclei and confirm the positions of the labels.

-

-

Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm that the structure is consistent with Ribavirin and to verify the sites of deuteration and ¹⁵N incorporation.

Applications of Isotopically Labeled this compound

Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research and development.[9]

-

Pharmacokinetic Studies: Co-administration of a labeled intravenous dose with an unlabeled oral dose allows for the determination of absolute bioavailability without the need for a washout period, providing more accurate pharmacokinetic data.[10][11]

-

Metabolic Studies: The isotopic labels serve as tracers to follow the metabolic fate of the drug in vivo and in vitro, aiding in the identification of metabolites.

-

Quantitative Bioanalysis: this compound is an ideal internal standard for quantitative LC-MS assays in biological matrices such as plasma and urine.[9] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, which leads to more accurate and precise quantification.

The following diagram illustrates the logical relationship in using isotopically labeled Ribavirin as an internal standard.

References

- 1. clearsynth.com [clearsynth.com]

- 2. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mpbio.com [mpbio.com]

- 5. news-medical.net [news-medical.net]

- 6. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbpas.com [ijbpas.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Ribavirin Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Application Note

Introduction

Ribavirin is a broad-spectrum antiviral nucleoside analog utilized in the treatment of various viral infections, most notably chronic hepatitis C.[1][2] Accurate quantification of Ribavirin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing dose-related toxicities such as hemolytic anemia.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ribavirin in human plasma. The use of a stable isotope-labeled internal standard, Ribavirin-¹⁵N, d₂, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[3]

Principle of the Method

The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for both Ribavirin and its stable isotope-labeled internal standard (IS), Ribavirin-¹⁵N, d₂, are monitored for selective and sensitive quantification. The concentration of Ribavirin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.

Experimental

Materials and Reagents

-

Ribavirin analytical standard

-

Ribavirin-¹⁵N, d₂ internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or gradient elution tailored to achieve optimal separation from endogenous interferences. A common starting point is 95% A and 5% B. |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Ribavirin: m/z 245.1 → 113.1Ribavirin-¹⁵N, d₂: m/z 248.1 → 116.1 (projected) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Sample Preparation Protocol

-

Spiking: To 100 µL of plasma sample, add 10 µL of Ribavirin-¹⁵N, d₂ internal standard working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase composition.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Method Validation Summary

The method should be validated according to regulatory guidelines, assessing linearity, precision, accuracy, selectivity, recovery, and stability. The following tables summarize typical quantitative data for a validated Ribavirin assay.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Ribavirin | 5 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| LLOQ | 5 | < 15 | < 15 | ± 20 |

| Low | 15 | < 10 | < 10 | ± 15 |

| Medium | 100 | < 10 | < 10 | ± 15 |

| High | 800 | < 10 | < 10 | ± 15 |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Ribavirin | > 85% |

| Ribavirin-¹⁵N, d₂ | > 85% |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Ribavirin.

Signaling Pathway of Ribavirin (General Overview)

Ribavirin's antiviral mechanism is multifaceted. After entering the cell, it is phosphorylated by host cell kinases to its active mono-, di-, and triphosphate forms. Ribavirin monophosphate inhibits inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools. Ribavirin triphosphate can be incorporated into viral RNA by RNA-dependent RNA polymerase, causing lethal mutagenesis. It can also directly inhibit viral polymerases.

Caption: Simplified signaling pathway of Ribavirin's antiviral action.

Conclusion

This application note details a sensitive and specific LC-MS/MS method for the quantification of Ribavirin in human plasma using a stable isotope-labeled internal standard. The simple sample preparation and robust analytical methodology make it suitable for high-throughput analysis in clinical and research settings. The use of Ribavirin-¹⁵N, d₂ as an internal standard is critical for achieving the high accuracy and precision required for pharmacokinetic and therapeutic drug monitoring studies.

References

- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences [pubmed.ncbi.nlm.nih.gov]

- 2. Ribavirin: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Ribavirin-15N, d2 in Pharmacokinetic Studies of Ribavirin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the stable isotope-labeled compound Ribavirin-15N, d2 in the pharmacokinetic analysis of the antiviral drug Ribavirin. The primary application highlighted is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a critical component of robust pharmacokinetic studies.

Application Note: The Role of Stable Isotope-Labeled Ribavirin in Pharmacokinetic Studies

Ribavirin is a broad-spectrum antiviral agent, primarily used in combination therapy for chronic hepatitis C infections.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and minimizing dose-dependent toxicities, such as hemolytic anemia.

Pharmacokinetic studies of Ribavirin often employ sensitive and specific bioanalytical methods, with LC-MS/MS being the gold standard. A key challenge in quantitative LC-MS/MS is accounting for variability during sample processing and analysis, such as extraction efficiency and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to address these challenges.

This compound is an ideal SIL-IS for quantifying Ribavirin in biological matrices. As it is chemically identical to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, its increased mass due to the incorporation of one 15N atom and two deuterium atoms allows it to be distinguished from the unlabeled Ribavirin by the mass spectrometer. This ensures highly accurate and precise quantification of the drug in complex biological samples like plasma, serum, and red blood cells.[2] The use of multiple labels (15N and d2) provides a greater mass shift from the parent drug, reducing the risk of isotopic crosstalk.

The primary application of this compound is as an internal standard for the bioanalytical portion of pharmacokinetic studies. While it can also theoretically be used as a tracer in studies investigating the metabolism and disposition of Ribavirin, its most common and critical use is in ensuring the accuracy of concentration measurements of the administered, unlabeled drug.

Experimental Protocols

Protocol for a Single-Dose Oral Ribavirin Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a typical study design to determine the pharmacokinetic profile of a single oral dose of Ribavirin.

2.1.1 Study Objectives:

-

To determine the single-dose pharmacokinetic parameters of Ribavirin in healthy adult volunteers.

-

To assess the safety and tolerability of a single oral dose of Ribavirin.

2.1.2 Study Design:

-

An open-label, single-dose, single-period pharmacokinetic study.

-

Study Population: Healthy male and female volunteers, aged 18-55 years.

-

Sample Size: A sufficient number of subjects to provide statistical power (e.g., n=12).

-

Drug Administration: A single oral dose of Ribavirin (e.g., 400 mg) administered with a standardized meal.

2.1.3 Blood Sampling Schedule:

-

Blood samples (e.g., 5 mL) will be collected into K2-EDTA tubes at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose.

-

Plasma will be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.

2.1.4 Bioanalytical Method: Quantification of Ribavirin in Plasma using LC-MS/MS with this compound as an Internal Standard

2.1.4.1 Materials and Reagents:

-

Ribavirin reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (for calibration standards and quality controls)

2.1.4.2 Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Ribavirin in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare serial dilutions of the Ribavirin stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality controls.

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.

2.1.4.3 Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or quality control, add 20 µL of the this compound working solution.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

2.1.4.4 LC-MS/MS Conditions (Illustrative):

-

LC System: A suitable UHPLC system.

-

Column: A column suitable for polar compounds, such as a Hypercarb or a C18 column with an aqueous mobile phase.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A gradient program to separate Ribavirin from endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ribavirin: m/z 245.1 → 113.1 (Quantifier), m/z 245.1 → 130.1 (Qualifier)

-

This compound (IS): m/z 248.1 → 114.1 (Quantifier)

-

-

Collision Energy and other MS parameters: Optimized for maximal signal intensity.

2.1.5 Pharmacokinetic Analysis:

-

Pharmacokinetic parameters will be calculated using non-compartmental analysis from the plasma concentration-time data.

-

Parameters to be determined include: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, CL/F, and Vz/F.

Data Presentation

The following tables summarize typical pharmacokinetic parameters of oral Ribavirin in healthy volunteers, which can be used for comparative purposes.

Table 1: Single-Dose Pharmacokinetic Parameters of Oral Ribavirin in Healthy Volunteers

| Parameter | Units | Mean ± SD |

| Dose | mg | 400 |

| Cmax | ng/mL | 638 ± (not specified) |

| Tmax | h | ~1.5 - 2.5 |

| AUC(0-inf) | ng·h/mL | (Data varies) |

| t1/2 (gamma phase) | h | 37.0 ± 14.2 |

| CL/F | L/h | ~25 |

| Vz/F | L | ~2000 |

| Absolute Bioavailability (F) | % | 51.8 ± 21.8 |

Data compiled from studies using various methodologies.[3][4][5]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Oral Ribavirin

| Parameter | Units | Value |

| Time to Steady State | weeks | ~4 |

| Elimination Half-life (multiple dose) | h | ~298 |

Data reflects the accumulation of Ribavirin with repeated dosing.

Visualizations

Experimental Workflow for a Ribavirin Pharmacokinetic Study

Caption: Workflow of a single-dose Ribavirin pharmacokinetic study.

Principle of Stable Isotope-Labeled Internal Standard in LC-MS/MS

Caption: Use of a SIL-IS in quantitative bioanalysis.

Simplified Metabolic Pathway of Ribavirin

Caption: Key steps in the intracellular metabolism of Ribavirin.

References

- 1. news-medical.net [news-medical.net]

- 2. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The single dose pharmacokinetics of ribavirin in subjects with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Ribavirin in Biological Matrices using Ribavirin-¹⁵N, d₂ as an Internal Standard by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Ribavirin in biological matrices, such as plasma and serum, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Ribavirin-¹⁵N, d₂, to ensure high accuracy and precision, a critical requirement in clinical and preclinical drug development. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Ribavirin is a broad-spectrum antiviral nucleoside analog utilized in the treatment of various viral infections, including hepatitis C and respiratory syncytial virus (RSV).[1] Therapeutic drug monitoring of Ribavirin is crucial for optimizing treatment efficacy and minimizing dose-related toxicities, such as hemolytic anemia.[2] The use of a stable isotope-labeled internal standard, such as Ribavirin-¹⁵N, d₂, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.

This application note describes a robust HPLC-MS/MS method for the determination of Ribavirin in biological samples. The protocol is intended for researchers and professionals involved in pharmacokinetic studies, clinical trials, and other applications requiring accurate measurement of Ribavirin concentrations.

Experimental Protocols

Materials and Reagents

-

Ribavirin analytical standard

-

Ribavirin-¹⁵N, d₂ (Internal Standard - IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma/serum (drug-free)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Ribavirin and Ribavirin-¹⁵N, d₂ by dissolving the accurately weighed compounds in methanol. Store at -20°C.[1]

-

Working Standard Solutions: Prepare serial dilutions of the Ribavirin stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the Ribavirin-¹⁵N, d₂ stock solution with the same diluent to a final concentration (e.g., 50 ng/mL).[1]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free biological matrix with the Ribavirin working standard solutions.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution and vortex briefly.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[1]

-

Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

| Parameter | Condition |

| HPLC System | A validated HPLC system capable of delivering accurate and precise gradients. |

| Column | A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[3][4] A Hypercarb column is also suitable for retaining polar analytes like Ribavirin.[2] |

| Mobile Phase A | 0.1% Formic acid in water with 1 mmol/L ammonium acetate.[5] |

| Mobile Phase B | Acetonitrile.[5] |

| Flow Rate | 0.8 mL/min.[5] |

| Gradient | Isocratic elution with 15% Acetonitrile and 85% Water (containing 1 mmol/L ammonium acetate and 0.1% formic acid).[5] Or a suitable gradient to separate Ribavirin from endogenous interferences. |

| Column Temperature | 40°C.[3] |

| Injection Volume | 5-40 µL.[3] |

| Mass Spectrometer | A tandem mass spectrometer equipped with an electrospray ionization (ESI) source. |

| Ionization Mode | Positive Ion Mode |

| MRM Transitions | Ribavirin: m/z 245.2 → 113.1[5] Ribavirin-¹⁵N, d₂: To be determined by direct infusion of the internal standard. |

| Dwell Time | 200 ms.[5] |

Data Presentation

The following tables summarize typical quantitative data obtained from validated HPLC-MS/MS methods for Ribavirin analysis.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Ribavirin | 1 - 1000 | > 0.999 |

| Ribavirin | 1 - 200 (µg/mL) | 0.9991 |

Data adapted from references[5] and[6].

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |

| Low | User-defined | < 15% | < 15% | 85 - 115% |

| Medium | User-defined | < 15% | < 15% | 85 - 115% |

| High | User-defined | < 15% | < 15% | 85 - 115% |

Acceptance criteria based on FDA guidelines for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low | 89.05 | To be determined |

| Medium | 88.67 | To be determined |

| High | 85.45 | To be determined |

Recovery data adapted from reference[3].

Visualizations

Experimental Workflow

Caption: Workflow for Ribavirin analysis.

Signaling Pathway (Illustrative)

While Ribavirin's mechanism of action is complex and not a classical signaling pathway, the following diagram illustrates its intracellular metabolic activation, which is essential for its antiviral activity.

Caption: Intracellular activation of Ribavirin.

Discussion

The presented protocol provides a general framework for the quantitative analysis of Ribavirin in biological matrices using Ribavirin-¹⁵N, d₂ as an internal standard. The use of a stable isotope-labeled internal standard is paramount for mitigating analytical variability and ensuring the accuracy of the results. The specific parameters of the HPLC-MS/MS method, such as the gradient elution program and mass spectrometric settings, may require optimization depending on the specific instrumentation and laboratory conditions. It is crucial to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying this protocol to the analysis of clinical or regulated non-clinical samples. This includes assessing selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The potential for isobaric interferences from endogenous compounds should also be investigated and chromatographically resolved if necessary.[2]

References

- 1. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and sensitive HPLC-MS/MS method for pharmacokinetic assessment of ribavirin in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Determination of Ribavirin in Human Plasma by LC-MS/MS with a Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ribavirin is a broad-spectrum antiviral nucleoside analog used in the treatment of various viral infections, most notably chronic hepatitis C. Therapeutic drug monitoring of Ribavirin is crucial to optimize treatment efficacy while minimizing dose-related toxicities, such as hemolytic anemia. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ribavirin in human plasma. The use of a stable isotope-labeled internal standard, 13C5-Ribavirin, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

This method involves a straightforward protein precipitation for sample preparation, followed by chromatographic separation and detection by mass spectrometry. The protocol is suitable for pharmacokinetic studies, clinical trial sample analysis, and routine therapeutic drug monitoring.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Ribavirin (Reference Standard)

-

13C5-Ribavirin (Internal Standard, IS)[1]

-

-

Solvents and Chemicals:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

-

Human Plasma:

-

Blank human plasma with K2EDTA as anticoagulant, sourced from a certified vendor.

-

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A column suitable for retaining polar compounds, such as a Hypercarb column or a C8 column.[2][3]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of Ribavirin and 13C5-Ribavirin in methanol.

-

-

Working Standard Solutions:

-

Serially dilute the Ribavirin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (50 ng/mL):

-

Dilute the 13C5-Ribavirin stock solution with acetonitrile.

-

Sample Preparation

-

Label autosampler vials for calibration standards, QC samples, and unknown plasma samples.

-

To 50 µL of plasma sample (or blank plasma for calibration and QC), add 150 µL of the internal standard working solution (50 ng/mL 13C5-Ribavirin in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Column: Hypercarb, 2.1 x 100 mm, 5 µm

-

Mobile Phase A: 5 mM Ammonium acetate with 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.6 mL/min[4]

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-1.0 min: 5% B

-

1.0-3.0 min: Linear gradient to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.1-6.0 min: Return to 5% B and equilibrate

-

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ion Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument used.

-

Data Presentation

Table 1: Method Validation Parameters for Ribavirin Quantification

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |

| Intra-day Precision (%CV) | 0.8 - 8.3%[5] |

| Inter-day Precision (%CV) | 1.0 - 7.0%[5] |

| Intra-day Accuracy (% Bias) | -5.8 to 9.4%[5] |

| Inter-day Accuracy (% Bias) | -4.3 to 5.2%[5] |

| Recovery | > 85% |

Table 2: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ribavirin | 245.3 | 113.0 | 15 |

| 13C5-Ribavirin (IS) | 250.3 | 113.0 | 15 |

Collision energy values are instrument-dependent and may require optimization.

Visualizations

Caption: Experimental workflow for Ribavirin analysis in plasma.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of Ribavirin in human plasma. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision, as it effectively corrects for any variability during sample preparation and analysis. The simple protein precipitation protocol allows for high-throughput sample processing, which is advantageous in clinical and research settings.

A key aspect of this method is the chromatographic separation of Ribavirin from endogenous isobaric compounds, such as uridine, which can interfere with accurate quantification.[3] The use of a Hypercarb column or similar stationary phase designed for polar analytes is recommended to achieve this separation.[3]

The method has been validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.[2][5] This application note provides a comprehensive protocol that can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation for the therapeutic drug monitoring and pharmacokinetic evaluation of Ribavirin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sample Preparation for the Bioanalysis of Ribavirin Using a Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction